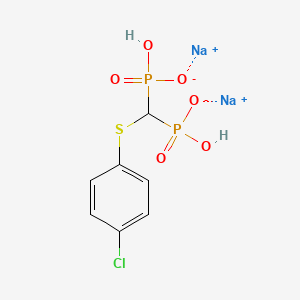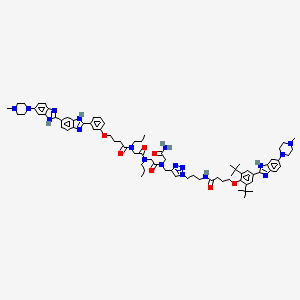
4-Hydroperoxy Cyclophosphamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Hydroperoxycyclophosphamide-d4 est un analogue marqué au deutérium du 4-Hydroperoxycyclophosphamide. Il s'agit d'une forme métabolite active du prod médicament Cyclophosphamide, largement utilisé en chimiothérapie. Ce composé est connu pour sa capacité à réticuler l'ADN, à induire l'apoptose dans les cellules T et à activer les voies de mort mitochondriale par la production d'espèces réactives de l'oxygène .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Hydroperoxycyclophosphamide-d4 implique l'incorporation d'isotopes lourds stables de l'hydrogène (deutérium) dans la molécule de 4-Hydroperoxycyclophosphamide. Ce processus est généralement réalisé à l'aide de réactifs et de solvants deutérés dans des conditions contrôlées pour assurer l'incorporation d'atomes de deutérium .
Méthodes de production industrielle
La production industrielle du 4-Hydroperoxycyclophosphamide-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et maintenir la pureté et la stabilité du produit final. Le composé est généralement produit sous forme solide et stocké sous azote à -80 °C pour éviter la dégradation .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Hydroperoxycyclophosphamide-d4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent le reconvertir en son composé parent.
Substitution : Il peut subir des réactions de substitution avec d'autres groupes chimiques
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction, et divers nucléophiles pour les réactions de substitution. Ces réactions sont généralement réalisées dans des conditions contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent :
4-Hydroxycyclophosphamide : Formé par oxydation.
Aldophosphamide : Un intermédiaire dans la voie métabolique.
Moutarde de phosphoramide : Un métabolite cytotoxique responsable des effets thérapeutiques du composé
4. Applications de la recherche scientifique
Le 4-Hydroperoxycyclophosphamide-d4 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé marqué par un isotope stable pour le traçage et la quantification dans le développement de médicaments.
Biologie : Étudié pour ses effets sur la réticulation de l'ADN et l'apoptose dans les cellules T.
Médecine : Recherché pour son potentiel dans le traitement des lymphomes et des maladies auto-immunes.
Industrie : Utilisé dans la production d'étalons marqués par des isotopes stables pour les tests pharmaceutiques
5. Mécanisme d'action
Le mécanisme d'action du 4-Hydroperoxycyclophosphamide-d4 implique sa conversion en métabolites actifs qui réticulent l'ADN et induisent l'apoptose. Le composé active les voies de mort mitochondriale par la production d'espèces réactives de l'oxygène. Il inhibe également la prolifération cellulaire en alkylant l'ADN et les protéines .
Applications De Recherche Scientifique
4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Studied for its effects on DNA crosslinking and apoptosis in T cells.
Medicine: Investigated for its potential in treating lymphomas and autoimmune disorders.
Industry: Utilized in the production of stable isotope-labeled standards for pharmaceutical testing
Mécanisme D'action
The mechanism of action of 4-Hydroperoxy Cyclophosphamide-d4 involves its conversion to active metabolites that crosslink DNA and induce apoptosis. The compound activates mitochondrial death pathways through the production of reactive oxygen species. It also inhibits cell proliferation by alkylating DNA and proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent :
- 4-Hydroxycyclophosphamide
- Aldophosphamide
- Moutarde de phosphoramide
- Ifosfamide
- Mafosfamide
Unicité
Le 4-Hydroperoxycyclophosphamide-d4 est unique en raison de son marquage au deutérium, ce qui permet un traçage et une quantification précis dans les études de recherche. Ce marquage affecte également ses profils pharmacocinétiques et métaboliques, ce qui en fait un outil précieux dans le développement de médicaments et les études toxicologiques .
Propriétés
Formule moléculaire |
C7H15Cl2N2O4P |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |
Clé InChI |
VPAWVRUHMJVRHU-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |
SMILES canonique |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)













